2-Amino-N'-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide
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Overview
Description
2-Amino-N’-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N’-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 2-amino-4-methylthiazole-5-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N’-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-Amino-N’-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of new materials and chemical sensors
Mechanism of Action
The mechanism of action of 2-Amino-N’-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as histone deacetylases (HDACs) and kinases, leading to the disruption of cellular processes essential for cancer cell survival. The thiazole ring plays a crucial role in binding to the active sites of these enzymes, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide: Known for its dual inhibitory activity against Bcr-Abl and HDACs.
5-(2-substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides: Exhibits diverse biological activities, including antimicrobial and antifungal properties.
Uniqueness
2-Amino-N’-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C12H10ClFN4OS |
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Molecular Weight |
312.75 g/mol |
IUPAC Name |
2-amino-N-[(2-chloro-6-fluorophenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C12H10ClFN4OS/c1-6-10(20-12(15)17-6)11(19)18-16-5-7-8(13)3-2-4-9(7)14/h2-5H,1H3,(H2,15,17)(H,18,19) |
InChI Key |
YEGCYRXWTFSPPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)NN=CC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
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